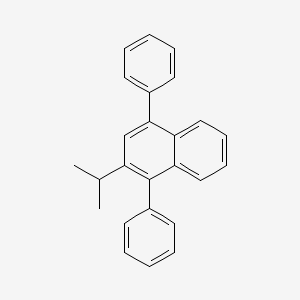![molecular formula C15H12O2S B14200097 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid CAS No. 867182-61-4](/img/structure/B14200097.png)
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbon-carbon double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-[4-(Phenylsulfonyl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-(Phenylsulfanyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The prop-2-enoic acid moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.
3-Phenyl-2-sulfanyl-prop-2-enoic acid: Contains a sulfanyl group instead of a phenylsulfanyl group, which may alter its chemical and biological properties.
Uniqueness
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and enhances its utility in various research applications.
特性
CAS番号 |
867182-61-4 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC名 |
3-(4-phenylsulfanylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-11H,(H,16,17) |
InChIキー |
UMUWVUZNMDBIRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14200014.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
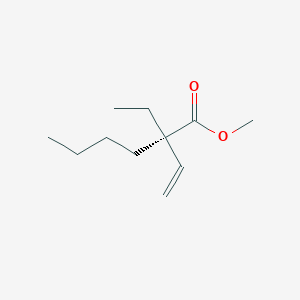
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
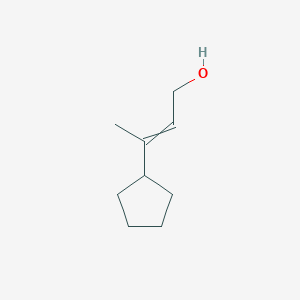
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
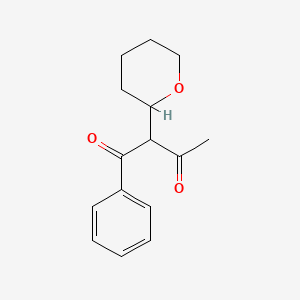
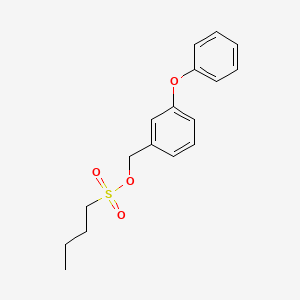
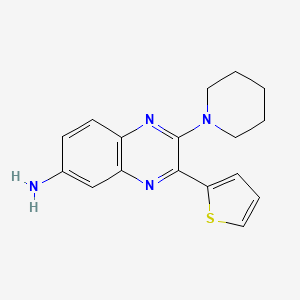
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
